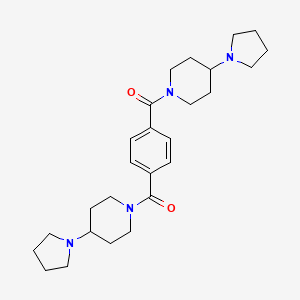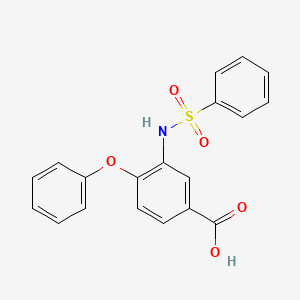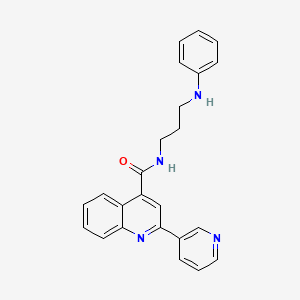![molecular formula C15H18N2O3S B7552636 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide](/img/structure/B7552636.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide, also known as DIBA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. DIBA has been shown to have potent antiviral activity against a broad range of viruses, including HIV, hepatitis B and C, and herpes simplex virus.
Mécanisme D'action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including reverse transcriptase, protease, and integrase, which are essential for the replication of viruses such as HIV. This compound has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the replication of viruses and the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide in lab experiments is its potent antiviral activity against a broad range of viruses. Additionally, this compound has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide research. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential use as an anticancer agent and its efficacy in combination with other chemotherapeutic agents. Additionally, this compound could be studied for its potential use in the treatment of inflammatory diseases. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in vivo.
Méthodes De Synthèse
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-aminothiophenol and ethyl acetoacetate to form 2-acetylthiophene. The second step involves the reaction of 2-acetylthiophene with paraformaldehyde to form 2-(2-formylphenyl)thiophene. The third step involves the reaction of 2-(2-formylphenyl)thiophene with 1,3-cyclohexanedione to form this compound.
Applications De Recherche Scientifique
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have potent antiviral activity against a broad range of viruses, including HIV, hepatitis B and C, and herpes simplex virus. This compound has also been shown to inhibit the growth of cancer cells and has been studied for its potential use as an anticancer agent. Additionally, this compound has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2,2-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-15(2,3)13(18)17-14-16-9-7-10-11(8-12(9)21-14)20-6-5-19-10/h7-8H,4-6H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAKWAZHTVEKIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)NC1=NC2=CC3=C(C=C2S1)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(cyclopropylsulfamoyl)-2-methoxyphenyl]-2-phenyl-2-pyrrolidin-1-ylacetamide](/img/structure/B7552571.png)

![1-benzyl-N-(3-oxo-1,2-dihydroisoindol-5-yl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7552594.png)

![N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]-3-[(2-phenylacetyl)amino]propanamide](/img/structure/B7552602.png)
![(1-Benzylpyrrolidin-2-yl)-[3-(1,3-dioxolan-2-yl)piperidin-1-yl]methanone](/img/structure/B7552611.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B7552616.png)
![N-[4-fluoro-3-(5-methyltetrazol-1-yl)phenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B7552622.png)
![2-(1,2-benzoxazol-3-yl)-N-[4-methoxy-3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7552625.png)
![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-N-methyl-3-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7552631.png)
![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)


